molecular formula C8H11NO B118301 (5,6-Dimethylpyridin-2-yl)methanol CAS No. 153646-65-2

(5,6-Dimethylpyridin-2-yl)methanol

Cat. No. B118301
M. Wt: 137.18 g/mol
InChI Key: AFQXZHJUNVABML-UHFFFAOYSA-N
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Patent
US05506227

Procedure details

Diisobutyl aluminum hydride (4.45 mL, 25 mmol) was added to the carbomethoxypyridine from Step 3 (1.4 g, 8.4 mmol ) in THF (40 mL) at -78° C. The mixture was stirred overnight with slow warming to +4° C. The reaction was quenched with solid tartaric acid followed by aqueous sodium potassium tartrate and stirred 1/2 hour. Neutralization with saturated aq. NaHCO3 and extraction with EtOAc (3×) gave after treatment with brine and evaporation 1.12 g (97%) of the title compound.
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([C:15]1[CH:20]=[CH:19]C=C[N:16]=1)(OC)=O.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[CH3:19][C:20]1[CH:23]=[CH:22][C:21]([CH2:25][OH:24])=[N:16][C:15]=1[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
4.45 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)(OC)C1=NC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with slow warming to +4° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with solid tartaric acid
STIRRING
Type
STIRRING
Details
stirred 1/2 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
Neutralization with saturated aq. NaHCO3 and extraction with EtOAc (3×)
CUSTOM
Type
CUSTOM
Details
gave after treatment
CUSTOM
Type
CUSTOM
Details
with brine and evaporation 1.12 g (97%) of the title compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=CC(=NC1C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.